1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
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Description
The compound “1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a methanesulfonyl group, a tetrahydrobenzothiazole group, and an azetidine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydrobenzothiazole and azetidine rings would likely contribute significantly to the three-dimensional structure of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the methanesulfonyl and carboxamide groups could influence its solubility, acidity, and reactivity.Mechanism of Action
Target of Action
Compounds with similar structures have been shown to selectively inhibit theCyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Based on the structure–activity relationship data of similar compounds, it is suggested that the compound binds in the primary binding site of the cox-2 enzyme . The methylsulfonyl substituent at the para-position of the phenyl ring may insert into the secondary pocket present in the COX-2 enzyme .
Biochemical Pathways
The compound, by inhibiting the COX-2 enzyme, may affect the prostaglandin biosynthesis pathway . This inhibition can reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. The downstream effects include reduced inflammation and pain.
Result of Action
The inhibition of the COX-2 enzyme by this compound could lead to a decrease in the production of prostaglandins. This may result in reduced inflammation, pain, and fever . .
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-20(17,18)15-6-8(7-15)11(16)14-12-13-9-4-2-3-5-10(9)19-12/h8H,2-7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBLFSSZDNFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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